

# Application Note & Protocol: Preparation of Niosomes using Span 60 and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Sorbitan monooctadecanoate |           |
| Cat. No.:            | B8771408                   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which act as a stabilizer.[1][2][3] These vesicles are structurally similar to liposomes and can encapsulate both hydrophilic and lipophilic compounds, making them versatile carriers for various therapeutic agents.[1][2][3][4] Span 60 (sorbitan monostearate) is a commonly used non-ionic surfactant for niosome preparation due to its low hydrophilic-lipophilic balance (HLB) value, high phase transition temperature, and ability to form stable vesicles with high drug entrapment efficiency.[1][2][5] Cholesterol is incorporated into the niosome bilayer to increase its stability, control membrane fluidity, and reduce the permeability of the encapsulated drug.[2][6]

This document provides a detailed protocol for the preparation of niosomes using Span 60 and cholesterol via the thin-film hydration method, a simple and widely used technique.[6]

# **Experimental Protocol: Thin-Film Hydration Method**

The thin-film hydration technique is a common and straightforward method for preparing niosomes. It involves the dissolution of the surfactant and cholesterol in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous phase, leading to the self-assembly of the components into niosomal vesicles.[5]



#### **Materials**

- Span 60 (Sorbitan monostearate)
- Cholesterol
- Organic Solvent: Ethanol, or a Chloroform: Methanol mixture (e.g., 3:1 v/v or 1:4 v/v)[7][8]
- Aqueous Hydration Medium: Deionized water, phosphate-buffered saline (PBS), or other suitable buffer solutions.[2][9]
- Active Pharmaceutical Ingredient (API) if applicable

## **Equipment**

- Rotary evaporator with a round-bottom flask[2]
- Water bath
- Sonicator (probe or bath type)[2][5]
- Vacuum pump or desiccator[2]
- Syringe filters (for sterilization, if required)
- Glass vials

## **Step-by-Step Procedure**

- Dissolution: Accurately weigh and dissolve the desired molar ratio of Span 60 and cholesterol in a suitable organic solvent (e.g., 10 mL of ethanol) in a round-bottom flask.[2] If encapsulating a lipophilic drug, it should be co-dissolved in this step.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 60°C) and rotation speed (e.g., 150 rpm).[2] This process should result in the formation of a thin, dry, and uniform film on the inner wall of the flask.[2]

#### Methodological & Application





- Drying: To ensure complete removal of any residual organic solvent, the flask containing the thin film can be further dried under vacuum in a desiccator for an extended period (e.g., 24 hours).[2]
- Hydration: Hydrate the dried film by adding the aqueous phase (e.g., 10 mL of deionized water), pre-heated to a temperature above the phase transition temperature of the surfactant (for Span 60, this is ~53°C).[2] If encapsulating a hydrophilic drug, it should be dissolved in the aqueous phase.
- Vesicle Formation: Agitate the flask gently to allow the film to hydrate and form a milky niosomal suspension. This process can be facilitated by gentle shaking or vortexing.[5]
- Size Reduction (Sonication): To obtain smaller and more uniform vesicles, the niosomal suspension is typically subjected to sonication.[2][5] This can be done using a probe sonicator or a bath sonicator for a specific duration (e.g., 30 minutes).[2] Other methods like extrusion or high-pressure homogenization can also be employed for size reduction.[7]
- Storage: The prepared niosome formulation should be stored in a sealed container at a controlled temperature, typically 4±2°C, to ensure stability.[3]

# **Niosome Formulation and Characterization Data**

The physicochemical properties of niosomes, such as particle size, stability (measured by zeta potential), and encapsulation efficiency, are highly dependent on the formulation parameters, particularly the molar ratio of Span 60 to cholesterol.[1][2][10]



| Formulation<br>(Molar Ratio<br>Span<br>60:Choleste<br>rol) | Drug<br>Encapsulat<br>ed | Average<br>Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Entrapment<br>Efficiency<br>(%) | Reference   |
|------------------------------------------------------------|--------------------------|----------------------------------|---------------------------|---------------------------------|-------------|
| 1:1                                                        | Gallic Acid              | 80 - 276                         | < -9.7                    | -                               | [4][11][12] |
| 1:2.2                                                      | Cyclosporine             | 180.5 ± 11.16                    | -                         | 93.2 ± 2.5                      | [13]        |
| Varied                                                     | Etoricoxib               | 463.7                            | -80.5                     | 96.40                           | [14]        |
| Varied                                                     | Candesartan              | -                                | -                         | -                               | [15]        |
| 3:1                                                        | Zidovudine               | 19.8 μm                          | -                         | 81.4                            | [10]        |
| 2:1                                                        | Zidovudine               | 18.7 μm                          | -                         | 73.9                            | [10]        |
| 1:1                                                        | Zidovudine               | 17.8 μm                          | -                         | 62.9                            | [10]        |

Note: The characteristics can vary significantly based on the specific drug encapsulated, hydration medium, and method of size reduction used.

# **Visual Workflow**

The following diagram illustrates the key steps in the thin-film hydration method for niosome preparation.





Click to download full resolution via product page

Caption: Workflow for niosome preparation via the thin-film hydration method.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Ratio Span 60 Cholesterol on the Characteristic of Niosomes Vitamin D3 |
  Semantic Scholar [semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Skeletal muscle relaxant activity of different formulation of span 60 niosomes [scielo.isciii.es]
- 4. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 6. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacter... [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Effect of surfactant-cholesterol ratio on zidovudine niosomes [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tailored Non-ionic Surfactant Vesicles of Cyclosporine for the Treatment of Psoriasis: Formulation, Ex-Vivo and In-Vivo Investigation-Application of Box-Behnken Design | Advanced Materials Science and Technology [ojs.omniscient.sg]



- 14. nanobe.org [nanobe.org]
- 15. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Application Note & Protocol: Preparation of Niosomes using Span 60 and Cholesterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8771408#protocol-for-preparing-niosomes-using-span-60-and-cholesterol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com